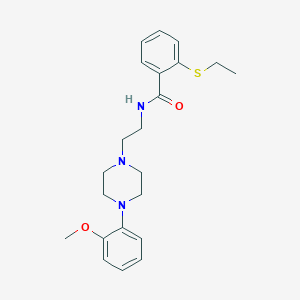
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H13ClN4O4S and its molecular weight is 392.81. The purity is usually 95%.
The exact mass of the compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Treatment Candidates
Research into compounds structurally related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide" has shown potential in developing new drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to evaluate as new drug candidates for Alzheimer’s. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Activity
Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer activity. For instance, Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. These studies highlight the compound's potential utility in developing novel anticancer agents, showcasing the broader applications of sulfonamide and oxadiazole derivatives in therapeutic development (Redda & Gangapuram, 2007).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of similar sulfonamide derivatives have been a significant area of research. Muralikrishna et al. (2012) prepared a new class of sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity. These compounds showed considerable antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents against microbial infections (Muralikrishna et al., 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Further extending the application towards neurodegenerative diseases, Pflégr et al. (2022) designed 5-Aryl-1,3,4-oxadiazoles with potential inhibition of acetyl- and butyrylcholinesterase enzymes. These enzymes are targets for treating conditions like dementias and myasthenia gravis, illustrating the compound's role in developing treatments for neurodegenerative disorders (Pflégr et al., 2022).
Material Science Applications
Besides medicinal chemistry, compounds with similar structures have been explored in material science for their potential in creating new materials. For example, Wang and Wu (2003) synthesized thermally stable aromatic poly(imide amide benzimidazole) copolymers using a monomer related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide." These copolymers exhibited amorphous characteristics and high thermal stability, indicating their usefulness in high-performance material applications (Wang & Wu, 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRYHGISOBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
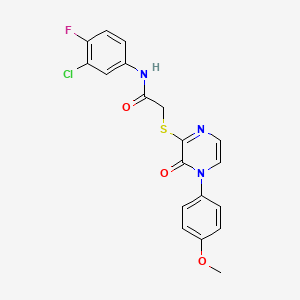
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)
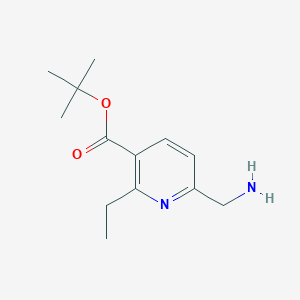

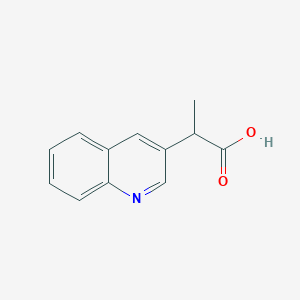
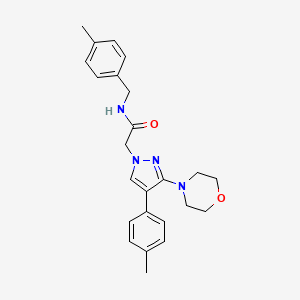


![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)
